

An In-Depth Technical Guide to 2,2,2,4'-Tetrafluoroacetophenone

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Compound of Interest

Compound Name: **2,2,2,4'-Tetrafluoroacetophenone**

Cat. No.: **B1329349**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, nomenclature, synthesis, and physicochemical properties of **2,2,2,4'-tetrafluoroacetophenone**. It is intended to be a valuable resource for professionals in research, science, and drug development who are interested in utilizing this versatile fluorinated building block.

Nomenclature and Structure

2,2,2,4'-Tetrafluoroacetophenone is a fluorinated aromatic ketone. Its systematic and common names, along with key identifiers, are summarized below.

Identifier	Value
IUPAC Name	2,2,2-trifluoro-1-(4-fluorophenyl)ethanone [1]
Common Synonyms	α,α,α,4-Tetrafluoroacetophenone, p- Fluorotrifluoroacetophenone, 4'-Fluoro-2,2,2- trifluoroacetophenone [1]
CAS Number	655-32-3 [1]
Molecular Formula	C ₈ H ₄ F ₄ O [2]
Molecular Weight	192.11 g/mol [3]
SMILES	FC1=CC=C(C=C1)C(=O)C(F)(F)F
InChI Key	LUKLMXJAEKXROG-UHFFFAOYSA-N

Structure:

Physicochemical Properties

A summary of the key physical and chemical properties of **2,2,2,4'-tetrafluoroacetophenone** is provided in the table below.

Property	Value	Reference
Appearance	White or colorless to light yellow powder to lump to clear liquid	[2]
Melting Point	24-27 °C	
Boiling Point	66-67 °C at 34 mmHg	
Density	1.37 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.448	
Flash Point	32 °C (closed cup)	[3]
λ _{max}	266 nm (in 2-Propanol)	[2]

Synthesis

2,2,2,4'-Tetrafluoroacetophenone can be synthesized through various methods, with the Grignard reaction being a prominent route.

Experimental Protocol: Synthesis via Grignard Reaction[5]

This protocol details the synthesis of 4-fluoro- α,α,α -trifluoroacetophenone (an alternative name for **2,2,2,4'-tetrafluoroacetophenone**) from 4-fluorobromobenzene and trifluoroacetic acid.

Materials:

- 4-Fluorobromobenzene (52.5 g)
- Magnesium turnings (7.3 g)
- Ether (anhydrous)
- Iodine (small crystals)
- Trifluoroacetic acid (11.4 g)
- Crushed ice
- Hydrochloric acid

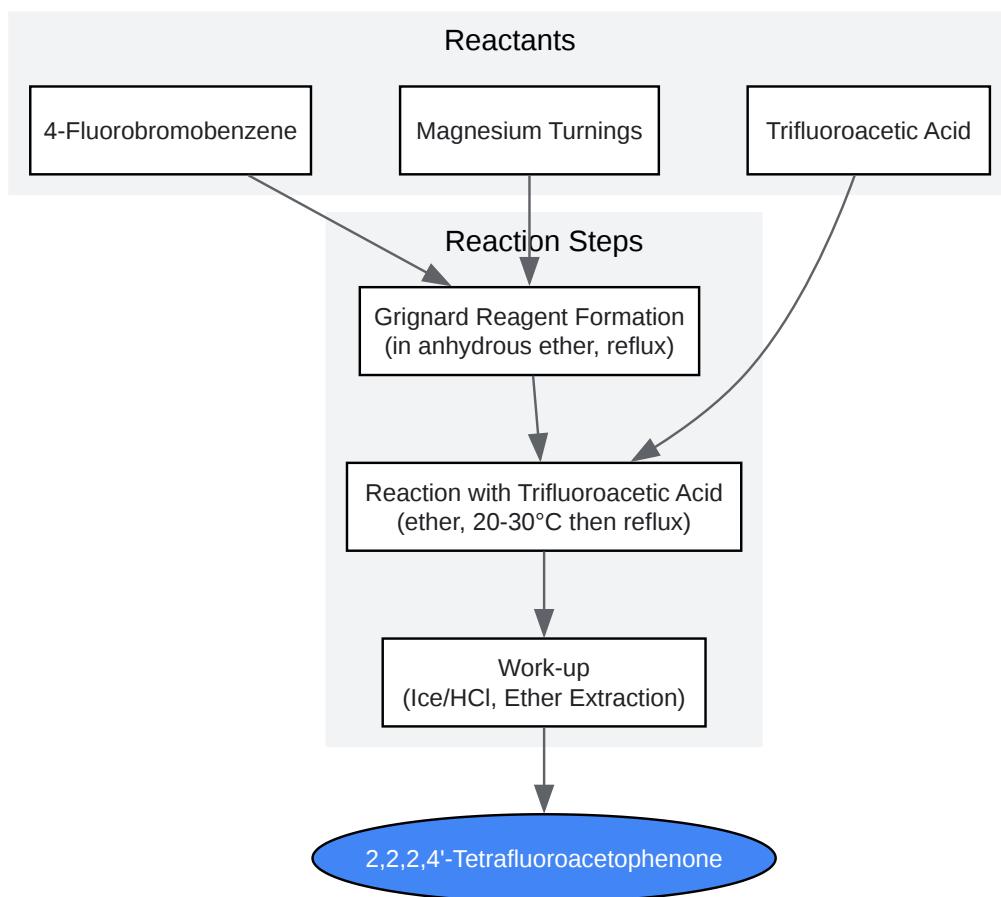
Procedure:

- In a three-neck flask, charge 4-fluoro-1-bromobenzene (52.5 g) with 60 ml of ether, followed by magnesium turnings (7.3 g).
- Rinse the walls of the flask with a few ml of ether.
- Add small crystals of iodine to initiate the Grignard reaction and heat the mixture to reflux until all the magnesium has reacted.
- Allow the mixture to cool to room temperature.

- Slowly add a solution of trifluoroacetic acid (11.4 g) in 15 ml of ether over approximately 20 minutes, maintaining the internal temperature at about 20-30 °C with external cooling.
- Keep the mixture at room temperature for 15 minutes and then heat to reflux for three hours.
- Allow the mixture to cool for 12 hours.
- Pour the cooled mixture onto a mixture of crushed ice and hydrochloric acid.
- Separate the ethereal phase.
- Extract the aqueous phase twice with 100 ml of ether.
- Combine the ether extracts for further purification.

Synthesis Workflow Diagram

Synthesis of 2,2,2,4'-Tetrafluoroacetophenone via Grignard Reaction

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Caption: Workflow for the synthesis of **2,2,2,4'-tetrafluoroacetophenone**.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2,2,2,4'-tetrafluoroacetophenone**.

Spectroscopic Technique	Key Features
¹ H NMR	Signals corresponding to the aromatic protons are expected. The fluorine atom on the phenyl ring will cause splitting of the adjacent proton signals.
¹³ C NMR	Resonances for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons are characteristic. The carbon atoms attached to fluorine will show C-F coupling.
¹⁹ F NMR	Two distinct signals are expected: one for the trifluoromethyl group and another for the fluorine atom on the aromatic ring.
Infrared (IR) Spectroscopy	A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is a key feature. C-F stretching vibrations will also be present.
Mass Spectrometry (MS)	The molecular ion peak is expected at m/z 192. Fragmentation patterns would likely involve the loss of CO, CF ₃ , and other fragments from the aromatic ring.

Note: Detailed spectral data including specific chemical shifts, coupling constants, and peak assignments can be found in various spectroscopic databases.[\[1\]](#)

Reactivity and Applications

2,2,2,4'-Tetrafluoroacetophenone is a valuable fluorinated building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals.[\[2\]](#) The presence of the trifluoromethyl group significantly influences its reactivity.

- Nucleophilic Addition: The carbonyl group is highly electrophilic due to the electron-withdrawing trifluoromethyl group, making it susceptible to nucleophilic attack.

- Aldol Reactions: It can participate in reactions such as the proline-catalyzed asymmetric aldol reaction.

The incorporation of fluorine atoms and the trifluoromethyl group into molecules can enhance their metabolic stability, lipophilicity, and bioavailability, making this compound a key intermediate in drug discovery.^[4]

Biological Relevance

While **2,2,2,4'-tetrafluoroacetophenone** itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities. The introduction of the fluorinated acetophenone moiety is a strategy employed in the design of enzyme inhibitors and other bioactive molecules. For instance, trifluoromethyl-containing compounds have been synthesized and evaluated as potent inhibitors of enzymes like angiotensin-converting enzyme (ACE).^[5] Furthermore, various acetophenone derivatives have been studied for their antifungal activities against phytopathogenic fungi.^[6]

Safety Information

2,2,2,4'-Tetrafluoroacetophenone is a flammable solid and can cause skin and serious eye irritation. It may also cause respiratory irritation.^[1] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

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